6-Hydroxy-4-(trifluoromethyl)picolinonitrile
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Overview
Description
6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carbonitrile is a heterocyclic compound with a unique structure that includes a trifluoromethyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitrile group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid
- 6-Oxo-4-(trifluoromethyl)-1,6-dihydro-3-pyridinecarboxylate
Uniqueness
6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carbonitrile is unique due to the presence of both a trifluoromethyl group and a nitrile group, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H3F3N2O |
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Molecular Weight |
188.11 g/mol |
IUPAC Name |
6-oxo-4-(trifluoromethyl)-1H-pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H3F3N2O/c8-7(9,10)4-1-5(3-11)12-6(13)2-4/h1-2H,(H,12,13) |
InChI Key |
OHZJYRIOAQUJPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)C#N)C(F)(F)F |
Origin of Product |
United States |
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